GR 79236
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Overview
Description
The compound GR 79236 is a complex organic molecule with significant biological activity. It is a derivative of purine, a fundamental component of nucleic acids, and features a cyclopentylamino group, which contributes to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GR 79236 typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Ring: This can be achieved through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Cyclopentylamino Group: This step involves the selective amination of the purine ring, often using cyclopentylamine under controlled conditions.
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, typically using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated structure.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential role in cellular processes. Its purine base is a key component of nucleic acids, making it relevant in studies of DNA and RNA.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. Its ability to interact with nucleic acids suggests possible applications in antiviral and anticancer treatments.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a valuable tool in various industrial processes.
Mechanism of Action
The mechanism of action of GR 79236 involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include enzymes involved in nucleic acid synthesis and repair, such as DNA polymerase and topoisomerase.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the attached sugar and functional groups.
Cyclopentyladenosine: A synthetic compound with a cyclopentyl group attached to adenosine.
Uniqueness
The uniqueness of GR 79236 lies in its specific stereochemistry and functional groups. The combination of a cyclopentylamino group with multiple hydroxyl groups provides distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H21N5O5 |
---|---|
Molecular Weight |
351.36 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7-,8-,9-,11-,12-,15-/m1/s1 |
InChI Key |
GYWXTRVEUURNEW-QDYOZFCWSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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